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In-Depth Technical Guide: 2-(3-Bromophenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152

CAS Number: 5002-98-2

Synonyms: Oxirane, 2-[(3-bromophenoxy)methyl]-

This technical guide provides a comprehensive overview of 2-(3-

Bromophenoxymethyl)oxirane, including its chemical properties, a detailed synthesis protocol, and its expected reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While specific experimental data for **2-(3-Bromophenoxymethyl)oxirane** is not readily available in published literature, its properties can be reliably predicted based on data from analogous compounds.



Property	Value	Source
CAS Number	5002-98-2	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
Predicted Boiling Point	287.5 ± 10.0 °C	[1]
Predicted Density	1.527 ± 0.06 g/cm ³	[1]
Appearance	Expected to be a colorless to pale yellow oil or solid	Inferred from similar compounds

Synthesis

A common and effective method for the synthesis of aryloxymethyl oxiranes is the Williamson ether synthesis, involving the reaction of a phenol with an epihalohydrin in the presence of a base.

Experimental Protocol: Synthesis of 2-(3-Bromophenoxymethyl)oxirane

This protocol is based on a general procedure for the synthesis of similar phenoxymethyl oxiranes.

Materials:

- 3-Bromophenol
- Epichlorohydrin (or Epibromohydrin)
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- · Ethyl acetate
- Brine (saturated aqueous NaCl solution)



- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of 3-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
- To this stirred suspension, add epichlorohydrin (1.5-2.5 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Wash the filter cake with acetone.
- Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(3-Bromophenoxymethyl)oxirane.
- Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Spectroscopic Data

Based on the structure of **2-(3-Bromophenoxymethyl)oxirane** and data from similar compounds, the following spectroscopic characteristics are expected:



Spectroscopy	Expected Peaks/Signals	
¹H NMR (CDCl₃)	* Aromatic protons (4H) in the range of δ 6.8-7.3	
-n Nivir (CDCI3)	ppm.	

- Methylene protons of the oxirane ring (2H, -CH₂-O-) as multiplets around δ 2.7-2.9 ppm.
- Methine proton of the oxirane ring (1H, -CH-O-) as a multiplet around δ 3.3-3.5 ppm.
- Methylene protons adjacent to the phenoxy group (2H, Ar-O-CH₂-) as multiplets around δ
 4.0-4.3 ppm. | | ¹³C NMR (CDCl₃) | * Aromatic carbons, including the carbon attached to bromine (C-Br) around δ 115-125 ppm and other aromatic carbons between δ 110-160 ppm.
- Methylene carbon of the oxirane ring (-CH₂-O-) around δ 44-46 ppm.
- Methine carbon of the oxirane ring (-CH-O-) around δ 50-52 ppm.
- Methylene carbon adjacent to the phenoxy group (Ar-O-CH₂-) around δ 68-70 ppm. | | IR (Infrared) | * Aromatic C-H stretching around 3050-3100 cm⁻¹.
- Aliphatic C-H stretching around 2900-3000 cm⁻¹.
- Aromatic C=C stretching around 1470-1600 cm⁻¹.
- Asymmetric C-O-C stretching (ether) around 1250 cm⁻¹.
- Oxirane ring vibrations (C-O stretching) around 840-950 cm⁻¹ and 1250 cm⁻¹.
- C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. | | Mass Spectrometry (MS) | * Molecular ion peak (M+) at m/z 228 and 230 with approximately equal intensity (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).
- Fragment ions corresponding to the loss of the oxirane moiety and other characteristic fragments. |

Reactivity and Potential Applications



The primary site of reactivity in **2-(3-Bromophenoxymethyl)oxirane** is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the compound a valuable synthetic intermediate.

Key Reactions:

- Nucleophilic Ring-Opening: The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions.
- Polymerization: The oxirane moiety can undergo ring-opening polymerization to form polyethers.

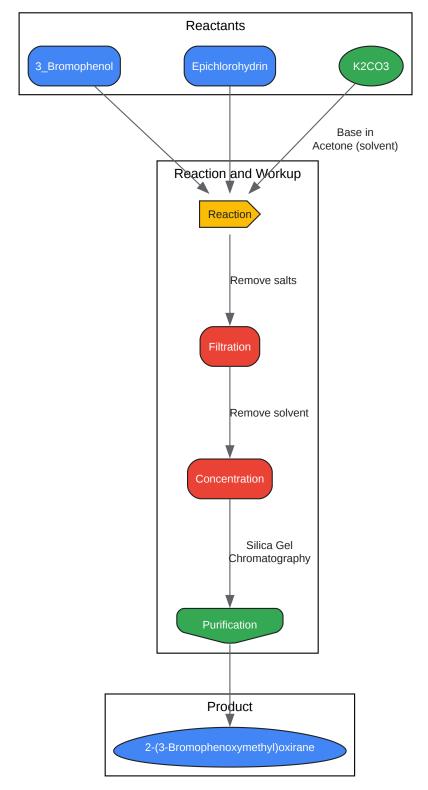
Potential Applications:

- Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules
 with potential biological activity. The phenoxymethyl oxirane scaffold is found in some
 pharmacologically active compounds.
- Materials Science: As a monomer or cross-linking agent in the production of epoxy resins and other polymers. The bromine atom can also serve as a handle for further functionalization or as a component to impart specific properties like flame retardancy.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-(3-Bromophenoxymethyl)oxirane**.





Synthesis of 2-(3-Bromophenoxymethyl)oxirane

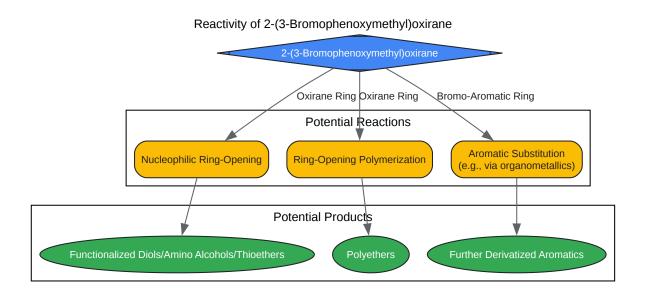
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Caption: General workflow for the synthesis of **2-(3-Bromophenoxymethyl)oxirane**.



Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites and potential transformations of **2-(3-Bromophenoxymethyl)oxirane**.



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Caption: Key reactive sites and potential transformations.

Biological Activity

A thorough search of scientific literature did not reveal any specific studies on the biological activity or signaling pathway involvement of **2-(3-Bromophenoxymethyl)oxirane**. Given that oxiranes are a class of compounds with potential alkylating properties, and some are known to exhibit biological effects, this compound could be a candidate for biological screening. However, at present, no such data is publicly available.

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References

- 1. pubs.rsc.org [pubs.rsc.org]
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